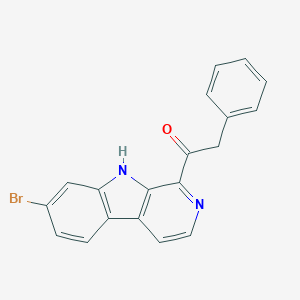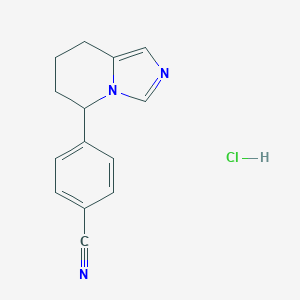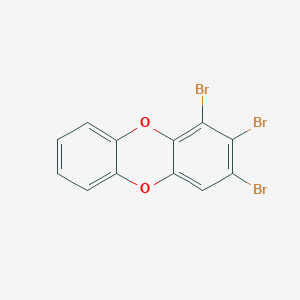
1,2,3-Tribromooxanthrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3-Tribromooxanthrene is a polycyclic aromatic hydrocarbon (PAH) that has been widely studied for its potential applications in scientific research. This molecule is a derivative of xanthene, which is commonly used as a fluorescent dye. The addition of bromine atoms to the xanthene structure gives 1,2,3-tribromooxanthrene unique properties that make it useful in a variety of research applications.
作用机制
The mechanism of action of 1,2,3-tribromooxanthrene involves the intercalation of the molecule into the DNA double helix. This intercalation can cause a variety of effects, including DNA damage and inhibition of DNA replication. The exact mechanism of action of 1,2,3-tribromooxanthrene is still being studied, but it is believed to involve interactions with DNA repair enzymes and other cellular factors.
生化和生理效应
The biochemical and physiological effects of 1,2,3-tribromooxanthrene are still being studied. However, it is known that this molecule can cause DNA damage and inhibit DNA replication in cells. These effects can lead to mutations and other genetic abnormalities, which can have a variety of physiological consequences. Further research is needed to fully understand the biochemical and physiological effects of 1,2,3-tribromooxanthrene.
实验室实验的优点和局限性
One of the main advantages of 1,2,3-tribromooxanthrene is its ability to act as a fluorescent probe for the detection of DNA damage. This property makes it useful in a variety of lab experiments that involve the study of DNA damage and repair. However, the use of 1,2,3-tribromooxanthrene in lab experiments is limited by its potential toxicity and mutagenicity. Researchers must take precautions to ensure that they are using this molecule safely and responsibly.
未来方向
There are many potential future directions for research involving 1,2,3-tribromooxanthrene. One area of interest is the development of new fluorescent probes based on this molecule. These probes could be used to study a variety of biological processes, including DNA repair and replication. Another area of interest is the development of new methods for synthesizing 1,2,3-tribromooxanthrene with higher yields and purities. This could make this molecule more accessible to researchers and accelerate the pace of research in this field. Finally, further research is needed to fully understand the biochemical and physiological effects of 1,2,3-tribromooxanthrene, as well as its potential applications in medicine and other fields.
合成方法
The synthesis of 1,2,3-tribromooxanthrene can be achieved through a variety of methods. One common method involves the reaction of xanthene with bromine in the presence of a catalyst. Another method involves the reaction of 1,2,3-tribromo-9,10-anthraquinone with phenol in the presence of a base. These methods have been optimized to produce high yields of 1,2,3-tribromooxanthrene with high purity.
科学研究应用
1,2,3-Tribromooxanthrene has been used in a variety of scientific research applications due to its unique properties. One of the most common applications of this molecule is as a fluorescent probe for the detection of DNA damage. The bromine atoms in 1,2,3-tribromooxanthrene can intercalate into the DNA double helix, causing a shift in the fluorescence emission spectrum. This shift can be used to detect DNA damage caused by a variety of agents, including UV radiation and chemical mutagens.
属性
CAS 编号 |
103456-38-8 |
|---|---|
产品名称 |
1,2,3-Tribromooxanthrene |
分子式 |
C12H5Br3O2 |
分子量 |
420.88 g/mol |
IUPAC 名称 |
1,2,3-tribromodibenzo-p-dioxin |
InChI |
InChI=1S/C12H5Br3O2/c13-6-5-9-12(11(15)10(6)14)17-8-4-2-1-3-7(8)16-9/h1-5H |
InChI 键 |
KZPCRMUPGLGTEF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)OC3=CC(=C(C(=C3O2)Br)Br)Br |
规范 SMILES |
C1=CC=C2C(=C1)OC3=CC(=C(C(=C3O2)Br)Br)Br |
其他 CAS 编号 |
103456-38-8 |
同义词 |
TRIBROMODIBENZO-PARA-DIOXIN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Methyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid](/img/structure/B33673.png)
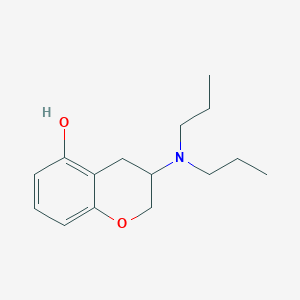
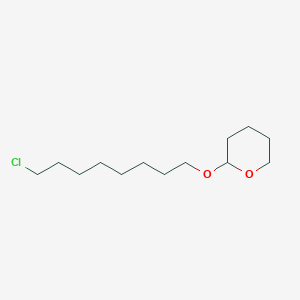
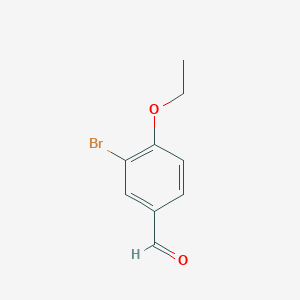
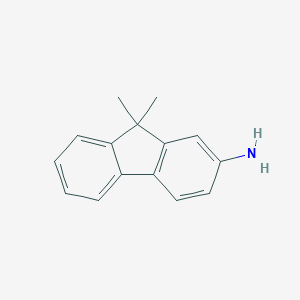
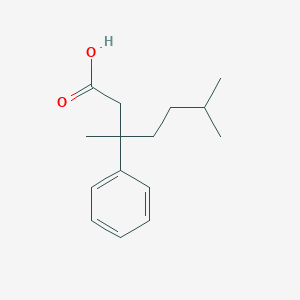
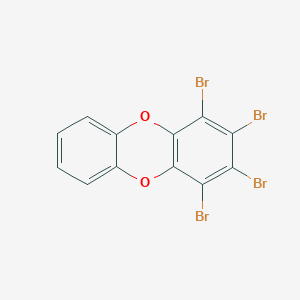
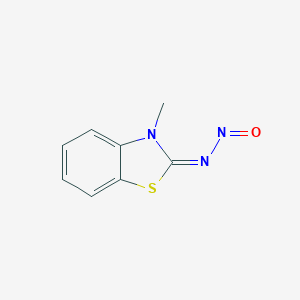
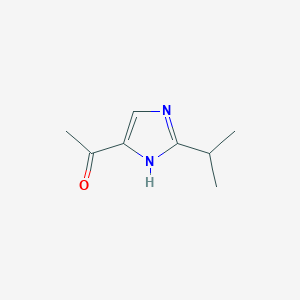
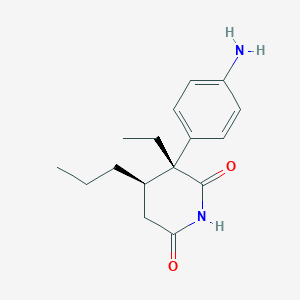
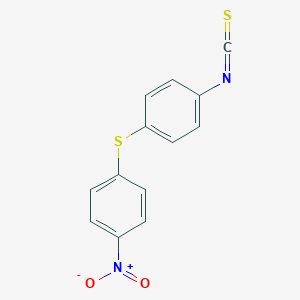
![2,4,6(3H)-Pteridinetrione, 7-[2-(4-chlorophenyl)-2-oxoethyl]-1,5-dihydro-1,3-dimethyl-](/img/structure/B33696.png)
